

The Genesis of Nitroalkanes: A Technical History of Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroalkane compounds, characterized by the presence of a nitro group (-NO₂) bonded to an alkyl carbon, have a rich and significant history in the field of organic chemistry. Their discovery and the subsequent development of synthetic methodologies have paved the way for their use as versatile intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and explosives. The unique electronic nature of the nitro group imparts distinct reactivity to the adjacent carbon atom, making nitroalkanes powerful building blocks in C-C bond formation and functional group transformations. This technical guide provides an in-depth exploration of the discovery and history of nitroalkane compounds, detailing the seminal synthetic methods and key reactions that have defined this important class of molecules.

Historical Timeline of Key Discoveries

The journey of nitroalkane chemistry is marked by several pivotal discoveries that have shaped our understanding and application of these compounds.

• 1872: The Victor Meyer Reaction. Victor Meyer first reports the synthesis of nitroalkanes from the reaction of alkyl iodides with silver nitrite. This discovery is a landmark in the history of nitroalkane chemistry, providing the first general method for their preparation.[1][2][3][4]



- 1894: The Nef Reaction. John Ulric Nef discovers that the salt of a primary or secondary nitroalkane can be hydrolyzed with acid to yield an aldehyde or a ketone, respectively.[5][6] [7][8][9] This reaction provides a powerful method for the conversion of nitroalkanes into carbonyl compounds.
- 1895: The Henry Reaction (Nitroaldol Reaction). Louis Henry reports the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[10][11] This C-C bond-forming reaction has become a cornerstone of organic synthesis.
- 1940: Commercial Production Begins. Commercial Solvents Corporation (CSC) commences the commercial production of nitroparaffins, marking a significant step in their industrial application.[12]
- 1956: The Kornblum Reaction. Nathan Kornblum and his coworkers describe a new method
 for the synthesis of nitroalkanes by reacting alkyl halides with sodium nitrite in
 dimethylformamide (DMF).[13][14] This method offers a more economical alternative to the
 Victor Meyer reaction.

Core Synthetic Methodologies

The synthesis of nitroalkanes has evolved significantly since their initial discovery. The following sections detail the key historical methods for their preparation.

The Victor Meyer Reaction (1872)

The first successful general synthesis of nitroalkanes was developed by Victor Meyer in 1872. [1][2][3][4] This method involves the nucleophilic substitution of an alkyl halide (typically an iodide or bromide) with silver nitrite (AgNO₂). The reaction is typically carried out in a solvent such as diethyl ether.

Reaction Scheme:

$$R-X + AgNO_2 \rightarrow R-NO_2 + AgX$$
 (where X = I, Br)

A notable feature of this reaction is the formation of a mixture of the desired nitroalkane and an isomeric alkyl nitrite (R-ONO) due to the ambident nature of the nitrite ion. The ratio of these products is influenced by the structure of the alkyl halide and the reaction conditions.



The following is a representative experimental protocol adapted from Victor Meyer's original work and subsequent modifications.

- In a round-bottom flask equipped with a reflux condenser, a mixture of ethyl iodide and a slight excess of finely powdered silver nitrite in diethyl ether is prepared.
- The mixture is gently heated under reflux for several hours.
- After cooling, the precipitated silver iodide is removed by filtration.
- The filtrate is then carefully distilled. The lower-boiling ethyl nitrite is collected first, followed by the higher-boiling nitroethane.

The Kornblum Reaction (1956)

In 1956, Nathan Kornblum and his research group introduced a more practical and economical method for the synthesis of primary and secondary nitroalkanes.[13][14] This reaction utilizes sodium nitrite (NaNO₂) in a polar aprotic solvent, most commonly dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to displace an alkyl halide or tosylate.

Reaction Scheme:

$$R-X + NaNO_2 --(DMF or DMSO)--> R-NO_2 + NaX (where X = I, Br, OTs)$$

The use of polar aprotic solvents is crucial as they solvate the cation (Na⁺) but not the anion (NO₂⁻), thereby increasing the nucleophilicity of the nitrite ion. This method generally provides good yields of nitroalkanes, particularly from primary and secondary alkyl halides.

The following protocol is based on the work of Kornblum and his coworkers.

- To a stirred solution of sodium nitrite in dimethylformamide (DMF) in a three-necked flask fitted with a stirrer, thermometer, and dropping funnel, is added 1-iodopropane dropwise at a controlled temperature (e.g., room temperature).
- The reaction mixture is stirred for a specified period (e.g., several hours to a day).
- The mixture is then poured into ice water and extracted with a suitable organic solvent (e.g., diethyl ether).



- The organic extracts are combined, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed by distillation, and the resulting crude nitropropane is purified by fractional distillation under reduced pressure.

Quantitative Data on Nitroalkane Synthesis

The yields of nitroalkanes from the Victor Meyer and Kornblum reactions are dependent on the substrate and reaction conditions. The following table summarizes representative yields for the synthesis of various nitroalkanes.



Synthesis Method	Alkyl Halide/To sylate	Reagent	Solvent	Product	Yield (%)	Referenc e
Victor Meyer	Ethyl Iodide	AgNO ₂	Diethyl Ether	Nitroethan e	~40-50%	Historical Data
Victor Meyer	1- lodobutane	AgNO ₂	Diethyl Ether	1- Nitrobutan e	~50-60%	Historical Data
Victor Meyer (aq.)	1- Bromoocta ne	AgNO ₂	Water	1- Nitrooctane	85%	[15][16]
Victor Meyer (aq.)	1,4- Diiodobuta ne	AgNO ₂	Water	1,4- Dinitrobuta ne	78%	[15][16]
Kornblum	1- Iodooctane	NaNO ₂	DMF	1- Nitrooctane	55-62%	[13]
Kornblum	2- Iodooctane	NaNO ₂	DMF	2- Nitrooctane	55-62%	[13]
Kornblum	Benzyl Bromide	NaNO ₂	DMF	Phenylnitro methane	~60%	[13]
Kornblum	1-Octyl Tosylate	TBAN	Toluene	1- Nitrooctane	61%	[17]
Kornblum	2-Octyl Tosylate	TBAN	Toluene	2- Nitrooctane	41%	[17]

Key Reactions of Nitroalkanes

The discovery of nitroalkanes was followed by the exploration of their reactivity, leading to the development of several named reactions that are fundamental in modern organic synthesis.

The Henry Reaction (Nitroaldol Reaction) (1895)



Discovered by Louis Henry, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or a ketone to form a β -nitro alcohol.[10][11] The reaction is a powerful tool for constructing new carbon-carbon bonds.

Reaction Scheme:

$$R^{1}R^{2}CH-NO_{2} + R^{3}R^{4}C=O --(Base)--> R^{1}R^{2}C(NO_{2})-C(OH)R^{3}R^{4}$$

The following is a general procedure for the Henry reaction.

- To a solution of nitromethane and a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., ethanol or water), benzaldehyde is added dropwise at a controlled temperature (e.g., 0-25 °C).
- The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- The reaction is then quenched by the addition of a weak acid (e.g., acetic acid).
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
- The crude β-nitro alcohol can be purified by crystallization or column chromatography.

The Nef Reaction (1894)

The Nef reaction, discovered by John Ulric Nef, is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane salt (a nitronate) to an aldehyde or a ketone, respectively, with the concurrent formation of nitrous oxide (N₂O).[5][6][7][8][9]

Reaction Scheme:

$$[R^1R^2C=NO_2]^-Na^+ + 2H^+ \rightarrow R^1R^2C=O + N_2O + H_2O + Na^+$$

A typical procedure for the Nef reaction is as follows:

 2-Nitropropane is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of the nitronate.



- The solution of the nitronate salt is added slowly to a cold, stirred solution of a strong mineral acid (e.g., sulfuric acid).
- The reaction is often exothermic and accompanied by the evolution of nitrous oxide gas.
- The resulting ketone (acetone in this case) can be isolated from the reaction mixture by distillation or extraction.

Visualizing the Chemistry of Nitroalkanes

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and chemistry of nitroalkane compounds.

Diagram 1: Key Synthetic Routes to Nitroalkanes. Diagram 2: Fundamental Reactions of Nitroalkanes.

Diagram 3: Experimental Workflow for the Victor Meyer Reaction.

Conclusion

The discovery of nitroalkane compounds by Victor Meyer in 1872 and the subsequent development of synthetic methods and characteristic reactions by pioneers like Kornblum, Henry, and Nef have had a profound and lasting impact on organic chemistry. From their initial synthesis via nucleophilic substitution to their application in powerful C-C bond-forming reactions, nitroalkanes have proven to be exceptionally versatile building blocks. The historical journey of nitroalkane chemistry showcases a remarkable progression of scientific inquiry, leading to the establishment of fundamental reactions that continue to be indispensable tools for chemists in academia and industry, particularly in the realm of drug discovery and development. The ongoing exploration of nitroalkane reactivity promises to unveil new synthetic strategies and further solidify their importance in modern organic synthesis.

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